Bis(2-Heptyl) Phthalate-d4
Description
Bis(2-Heptyl) Phthalate-d4 is a deuterium-labeled analog of bis(2-heptyl) phthalate, a diester derivative of phthalic acid. It is primarily employed as an internal standard in gas chromatography-mass spectrometry (GC-MS) to quantify non-deuterated phthalates in environmental and biological samples. The incorporation of four deuterium atoms (d4) ensures distinct mass spectral characteristics, enabling precise differentiation from its non-labeled counterpart during analysis .
Properties
Molecular Formula |
C₂₂H₃₀D₄O₄ |
|---|---|
Molecular Weight |
366.53 |
Synonyms |
1,2-Benzenedicarboxylic Acid 1,2-bis(1-Methylhexyl)l) Ester-d4; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Deuterated phthalates vary in alkyl chain structure, deuteration position, and molecular weight, influencing their analytical performance and environmental behavior. Key compounds for comparison include:
*this compound likely utilizes deuterium-specific ions (e.g., m/z shifts +4) for detection, similar to DEHP-d4 .
Key Observations :
Toxicity and Handling
Environmental Behavior
- Persistence: Non-deuterated phthalates like DEHP and DBP are persistent pollutants, adsorbing to microplastics (concentrations up to 2345 ppb in sediments) .
- Deuterated Analogs : While chemically similar, isotopic effects may slightly alter biodegradation rates. However, their controlled laboratory use minimizes environmental release .
Q & A
Basic: How is Bis(2-Heptyl) Phthalate-d4 utilized as an internal standard in analytical methods for phthalate quantification?
Answer: this compound (DEHP-d4) serves as a deuterated internal standard to correct for matrix effects, recovery variations, and ionization efficiency during liquid or gas chromatography-mass spectrometry (LC/GC-MS). By spiking known concentrations into biological samples (e.g., serum, urine, or tissue homogenates), researchers can normalize analyte signals, improving quantification accuracy. For example, in GC×GC-TOFMS analysis of indoor dust, DEHP-d4 compensates for signal suppression caused by co-eluting contaminants .
Basic: Why is isotopic labeling with deuterium preferred over other isotopes in phthalate research?
Answer: Deuterium labeling (e.g., DEHP-d4) provides near-identical physicochemical properties to the non-deuterated compound, ensuring minimal chromatographic retention time shifts while avoiding isotopic interference. Unlike carbon-13 or nitrogen-15 labeling, deuterium is cost-effective for synthesizing high-purity standards and sufficiently distinct in mass-to-charge ratio (Δm/z = 4) for MS detection .
Advanced: How can researchers address matrix interference when quantifying this compound in lipid-rich biological samples?
Answer: Lipid removal via solid-phase extraction (SPE) or saponification is critical. For example, in adipose tissue analysis, saponification with potassium hydroxide degrades triglycerides, reducing co-extracted lipids that interfere with DEHP-d4 detection. Recovery validation using surrogate standards (e.g., D4-labeled analogs of other phthalates) ensures method robustness .
Advanced: What strategies resolve discrepancies in phthalate metabolite identification when using deuterated analogs?
Answer: Cross-validation with orthogonal methods (e.g., LC-MS/MS vs. GC-MS) and high-resolution mass spectrometry (HRMS) can distinguish DEHP-d4 metabolites from endogenous isomers. For instance, oxidative metabolites like mono-(2-ethylhexyl) phthalate (MEHP) may co-elute with non-deuterated analogs; HRMS resolves these via exact mass differences (Δm/z = 0.02) .
Basic: What are the critical storage and handling protocols for this compound to ensure long-term stability?
Answer: Store DEHP-d4 in sealed, amber glass vials under inert gas (e.g., argon) at −20°C to prevent photodegradation and hydrolysis. Avoid repeated freeze-thaw cycles, which can degrade deuterium labeling integrity. Pre-cool solvents (e.g., methanol) before reconstitution to minimize thermal degradation .
Advanced: How can chromatographic parameters be optimized to separate this compound from endogenous phthalates in complex matrices?
Answer: Use a mid-polarity GC column (e.g., DB-17MS) with a slow temperature ramp (2°C/min) to resolve DEHP-d4 from non-deuterated DEHP. For LC-MS, a C18 column with a methanol/water gradient (70%–95% methanol over 15 minutes) enhances separation. Confirm baseline resolution via spiked matrix blanks .
Basic: What role does this compound play in toxicokinetic studies of phthalate exposure?
Answer: DEHP-d4 is administered in vivo to track absorption, distribution, metabolism, and excretion (ADME) without isotopic crossover with endogenous phthalates. For example, in rodent studies, deuterated metabolites (e.g., MEHP-d4) are quantified in urine to model first-pass metabolism and tissue-specific bioaccumulation .
Advanced: How can extraction efficiency of this compound from polymeric materials (e.g., PVC) be validated?
Answer: Use accelerated solvent extraction (ASE) at 100°C with dichloromethane:hexane (1:1 v/v) to solubilize DEHP-d4 from PVC matrices. Validate recovery by comparing with Soxhlet extraction (gold standard) and spiking pre-extracted polymers with known DEHP-d4 concentrations. Matrix-matched calibration corrects for polymer-specific binding .
Methodological Notes
- Data Contradiction Analysis: When conflicting results arise (e.g., variable recovery rates across labs), verify extraction protocols, column conditioning, and MS source cleanliness. Inter-laboratory studies using standardized DEHP-d4 spiked samples can identify procedural inconsistencies .
- Advanced Instrumentation: High-resolution GC×GC-TOFMS or LC-QTOF-MS is recommended for untargeted analysis of DEHP-d4 degradation products in environmental samples .
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